N-(2-Aminoethyl)-N-ethyl-m-toluidine

Description

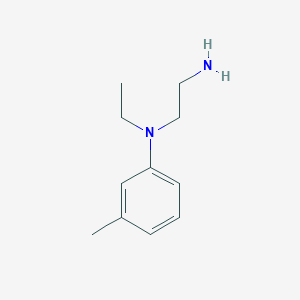

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-ethyl-N'-(3-methylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMVEUXYYDLYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027803 | |

| Record name | N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19248-13-6 | |

| Record name | N1-Ethyl-N1-(3-methylphenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19248-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019248136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-N-ethyl-m-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-(m-tolyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1-ETHYL-N1-(3-METHYLPHENYL)-1,2-ETHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQZ989I52Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Aminoethyl)-N-ethyl-m-toluidine chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-N-ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound (CAS No. 19248-13-6). The information is compiled from various chemical data sources to support research and development activities.

Chemical and Physical Properties

This compound is a substituted aromatic amine. The following table summarizes its key physical and chemical properties.

| Property | Value | Citation(s) |

| CAS Number | 19248-13-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈N₂ | [3][4] |

| Molecular Weight | 178.28 g/mol | [3][5] |

| Appearance | Light orange to Yellow to Green clear liquid | [6] |

| Physical State | Liquid (at 20°C) | |

| Purity | >98.0% (by GC) | [6] |

| Boiling Point | 120 °C at 25 mmHg | |

| Specific Gravity | 0.98 (at 20°C/20°C) | |

| Storage Conditions | Store at room temperature, preferably <15°C in a cool, dark place under an inert atmosphere. | [7] |

| Sensitivity | Air sensitive |

Spectroscopic Data

Reactivity and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its GHS safety information.

| Hazard Class | Statement | Citation(s) |

| Signal Word | Warning | [7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and property determination of this compound are not widely available. However, general methodologies for the synthesis of related secondary and tertiary amines are well-established.

Example Synthesis of a Related Compound: N-Ethyl-m-toluidine

A common method for the synthesis of N-ethyl-m-toluidine involves the direct N-alkylation of m-toluidine with an ethyl halide, such as ethyl bromide.[8] The reaction typically proceeds as follows:

-

m-Toluidine is reacted with ethyl bromide in a sealed vessel at room temperature.

-

A crystalline hydrobromide salt of the amine is formed.

-

The free amine is liberated by the addition of a base, such as 10% sodium hydroxide solution.

-

The product is extracted with an organic solvent like ether.

-

The crude amine is purified. A common purification method involves the formation of a nitroso derivative to separate the secondary amine from any unreacted primary amine and over-alkylated tertiary amine. The nitroso compound is then reduced back to the pure secondary amine.[8]

This provides a general framework, but specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the synthesis of this compound.

Determination of Physical Properties:

-

Boiling Point: The boiling point is determined by distillation at a specific pressure (e.g., 25 mmHg), measuring the temperature at which the liquid and vapor phases are in equilibrium.

-

Specific Gravity: This is typically measured using a pycnometer or a hydrometer, comparing the density of the substance to the density of a reference substance (usually water) at a specified temperature.

Biological Activity and Signaling Pathways

There is no significant evidence in the reviewed literature to suggest that this compound has specific biological activities or is involved in cellular signaling pathways. Its primary applications appear to be in industrial and chemical synthesis.[9][10]

Visualizations

Industrial Applications Workflow

The following diagram illustrates the potential industrial applications of this compound as a chemical intermediate.

Caption: Industrial uses of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 19248-13-6(this compound) | Kuujia.com [kuujia.com]

- 3. scbt.com [scbt.com]

- 4. This compound(19248-13-6) IR Spectrum [chemicalbook.com]

- 5. This compound - [sigmaaldrich.com]

- 6. This compound | 19248-13-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. bldpharm.com [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cas 19248-13-6,this compound | lookchem [lookchem.com]

- 10. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

N-(2-Aminoethyl)-N-ethyl-m-toluidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties of N-(2-Aminoethyl)-N-ethyl-m-toluidine, including its molecular weight and chemical formula. An extensive search for detailed experimental protocols and associated signaling pathways for this specific compound did not yield substantial results, suggesting it is a compound with limited published research applications.

However, to provide relevant context for professionals in the field, this guide includes detailed experimental protocols for the synthesis of a closely related compound, N-ethyl-m-toluidine. This information is intended to serve as a practical reference for laboratory procedures involving similar chemical structures.

Core Compound Data: this compound

The fundamental molecular data for this compound is summarized in the table below. This information is critical for any experimental design or theoretical modeling.

| Property | Value | Citations |

| Molecular Formula | C11H18N2 | [1] |

| Molecular Weight | 178.28 g/mol | [1][2] |

| CAS Number | 19248-13-6 | [1] |

Experimental Protocols: Synthesis of N-ethyl-m-toluidine

Protocol 1: Direct N-Alkylation with Ethyl Bromide

This classic method involves the direct alkylation of m-toluidine using an ethyl halide.

Materials:

-

m-toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Ether

-

Dilute hydrochloric acid

-

Sodium nitrite

-

Stannous chloride dihydrate

-

Concentrated hydrochloric acid

-

Benzene

-

Potassium hydroxide

Procedure:

-

Reaction Setup: In a sealed pressure bottle, combine 0.3 mole of m-toluidine with 0.3 mole of ethyl bromide.[3]

-

Reaction: Allow the sealed bottle to stand at room temperature for 24 hours, during which a white crystalline mass of the hydrobromide salt will form.[3]

-

Workup:

-

Purification via Nitroso Intermediate:

-

Dissolve the crude amine in dilute hydrochloric acid and cool the solution in an ice bath.[3]

-

Slowly add a solution of sodium nitrite while maintaining a temperature below 12°C.[4]

-

Extract the resulting N-nitroso compound with ether.[3]

-

Carefully evaporate the ether.[4]

-

Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid to reduce it back to the amine.[3][4]

-

Make the solution strongly basic with sodium hydroxide and perform steam distillation.[3]

-

-

Final Purification:

Protocol 2: Synthesis via Reductive Amination

This method offers high selectivity and purity by avoiding over-alkylation.

Materials:

-

m-toluidine

-

Acetaldehyde

-

Methanol or ethanol

-

Acetic acid (optional)

-

Sodium triacetoxyborohydride

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation:

-

Reduction:

-

Workup:

-

Purification:

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-ethyl-m-toluidine via reductive amination.

Caption: Workflow for the synthesis of N-ethyl-m-toluidine.

Signaling Pathways and Logical Relationships

A thorough review of scientific literature and chemical databases did not reveal any established signaling pathways or biological activities for this compound. The compound is listed by several chemical suppliers for research use, which indicates its potential as a building block in organic synthesis or for screening in various assays.[1][2][6] The lack of published data prevents the creation of a signaling pathway diagram. The logical relationship is that this compound is a chemical intermediate available for research, but its specific applications and biological effects are not yet publicly documented.

The diagram below illustrates the current state of available information for the target compound.

Caption: Current knowledge status for the target compound.

References

An In-Depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-N-ethyl-m-toluidine from m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing N-(2-Aminoethyl)-N-ethyl-m-toluidine, a valuable diamine intermediate, starting from the readily available precursor, m-toluidine. The synthesis is presented as a two-stage process, detailing the preparation of the key intermediate, N-ethyl-m-toluidine, followed by its subsequent conversion to the final target molecule. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and a visual representation of the overall synthetic scheme to aid in laboratory-scale preparation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of N-ethyl-m-toluidine from m-toluidine

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Direct Alkylation | m-toluidine, Ethyl bromide | None | 24 hours | Room Temperature | 63-66 | [1][2] |

| Reductive Amination | m-toluidine, Acetaldehyde, Sodium triacetoxyborohydride | Dichloromethane | Not specified | Room Temperature | High (not quantified) | [3] |

Table 2: Synthesis of this compound from N-ethyl-m-toluidine

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Alkylation with N-(2-bromoethyl)phthalimide & Deprotection | N-ethyl-m-toluidine, N-(2-bromoethyl)phthalimide, Hydrazine hydrate | Dimethylformamide (DMF) | Not specified | Not specified | Not specified | General Method |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis pathway.

Step 1: Synthesis of N-ethyl-m-toluidine

Two effective methods for the synthesis of the intermediate N-ethyl-m-toluidine are presented below.

Method A: Direct Alkylation with Ethyl Bromide [1][2]

This classical method involves the direct N-alkylation of m-toluidine.

-

Materials:

-

m-toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Ether

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Stannous chloride dihydrate

-

Benzene

-

Flaked potassium hydroxide

-

-

Procedure:

-

In a sealed pressure bottle, combine m-toluidine (0.3 mol) and ethyl bromide (0.3 mol).

-

Allow the sealed bottle to stand at room temperature for 24 hours, during which a white crystalline mass of the hydrobromide salt will form.[1]

-

Break up the crystalline mass and add 10% sodium hydroxide solution and ether to liberate the free amine.

-

Separate the ether layer, wash it with water, and distill off the ether to obtain the crude amine mixture.

-

For purification, dissolve the crude amine in dilute hydrochloric acid and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 12°C to form the N-nitroso derivative.

-

Extract the N-nitroso compound with ether.

-

Carefully evaporate the ether and add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid to reduce it back to the amine.

-

Make the solution strongly basic with sodium hydroxide and perform a steam distillation.

-

Extract the amine from the distillate using benzene, dry the extract over potassium hydroxide, and purify by vacuum distillation.

-

Method B: Reductive Amination with Acetaldehyde [3]

This method offers high selectivity and avoids over-alkylation.

-

Materials:

-

m-toluidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve m-toluidine (1 equivalent) in dichloromethane.

-

Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to form the intermediate imine.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

-

Slowly add the reducing agent suspension to the imine-containing reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation.

-

Step 2: Synthesis of this compound

This step involves the introduction of the 2-aminoethyl group onto the N-ethyl-m-toluidine intermediate. A common and controlled method for this transformation is the use of a protected aminoethylating agent, such as N-(2-bromoethyl)phthalimide, followed by deprotection.

Method C: Alkylation with N-(2-bromoethyl)phthalimide and Subsequent Deprotection (Gabriel Synthesis)

-

Materials:

-

N-ethyl-m-toluidine (from Step 1)

-

N-(2-bromoethyl)phthalimide

-

Sodium carbonate or another suitable base

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane or Ether

-

Hydrochloric acid

-

Sodium hydroxide

-

-

Procedure:

-

Alkylation:

-

In a round-bottom flask, dissolve N-ethyl-m-toluidine (1 equivalent) and N-(2-bromoethyl)phthalimide (1-1.2 equivalents) in DMF.

-

Add a slight excess of a base such as sodium carbonate to neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture with stirring and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-(2-phthalimidoethyl)-N-ethyl-m-toluidine.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

-

-

Deprotection (Ing-Manske Procedure):

-

Suspend the N-(2-phthalimidoethyl)-N-ethyl-m-toluidine in ethanol.

-

Add an excess of hydrazine hydrate (typically 2-4 equivalents) to the suspension.

-

Reflux the mixture. A white precipitate of phthalhydrazide will form.

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to liberate the free amine.

-

Extract the this compound with a suitable organic solvent like dichloromethane or ether.

-

Dry the organic extract, filter, and concentrate under reduced pressure to obtain the final product. Further purification can be achieved by vacuum distillation.

-

-

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway from m-toluidine to this compound.

Caption: Synthesis pathway of this compound from m-toluidine.

References

In-Depth Technical Guide: Reactivity and Stability of N-(2-Aminoethyl)-N-ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known reactivity and stability of N-(2-Aminoethyl)-N-ethyl-m-toluidine (CAS No. 19248-13-6). Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of aromatic amine and toluidine derivative chemistry to infer its likely properties. The document outlines general handling procedures, potential degradation pathways, and expected reactivity with common reagents. All quantitative data presented is based on analogous compounds and should be considered representative. Detailed experimental protocols for handling and analysis, along with visualizations of key chemical processes, are provided to support researchers in their work with this and similar molecules.

Chemical and Physical Properties

This compound is a substituted aromatic amine. While specific, verified experimental data is limited, its basic properties are available from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 19248-13-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈N₂ | [2][3] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless to Yellow Clear Liquid | |

| Purity (Typical) | >98.0% (by GC) | |

| Synonyms | 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)- | [4] |

Stability Profile

General Stability

Aromatic amines, as a class, are susceptible to degradation through oxidation, photodegradation, and exposure to high temperatures.[5] Over time, or upon exposure to light and air, this compound is likely to darken in color, indicating degradation and the formation of impurities.[5]

Storage Recommendations

To ensure maximum stability and purity, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Recommended storage temperature is <15°C. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Use a tightly sealed, light-resistant container (e.g., amber glass). | To protect from light and prevent reaction with atmospheric components. |

| Ventilation | Store in a well-ventilated area. | General safety precaution for handling volatile organic compounds. |

Potential Degradation Pathways

The primary degradation pathways for aromatic amines like this compound are understood to be oxidation and photodegradation.[5]

Caption: Potential degradation pathways for aromatic amines.

Reactivity Profile

The reactivity of this compound is dictated by the presence of a secondary aromatic amine, a primary aliphatic amine, and an activated aromatic ring.

Incompatible Materials

Contact with the following substances should be avoided as it can lead to vigorous and potentially hazardous reactions:

-

Strong Oxidizing Agents: Can cause rapid oxidation, leading to the formation of colored and potentially unstable byproducts.

-

Acids: As a base, it will react exothermically with acids to form salts.

-

Acid Anhydrides and Acid Chlorides: Will readily acylate the primary and secondary amine groups in exothermic reactions.

Expected Reactions

The dual amine functionalities and the activated aromatic ring allow for a range of chemical transformations.

-

Alkylation and Acylation: Both the primary and secondary amine groups are nucleophilic and can be expected to undergo alkylation and acylation reactions.

-

Nitrosation: The secondary aromatic amine can react with nitrous acid to form N-nitroso compounds.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated by the amino group, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following general procedures for handling and analyzing aromatic amines can be adapted.

General Handling and Personal Protective Equipment (PPE)

Aromatic amines should be handled with caution due to their potential toxicity.

Caption: A generalized experimental workflow for handling aromatic amines.

Purity Assessment by Gas Chromatography (GC)

A general method for assessing the purity of aromatic amines is as follows:

Objective: To determine the purity of an this compound sample.

Materials:

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or methanol)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Set the injector and detector temperatures appropriately (e.g., 250 °C).

-

Use a suitable temperature program for the oven to ensure good separation of any potential impurities. A typical program might start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis. While specific data on its reactivity and stability are limited, its chemical nature as a substituted aromatic amine provides a strong basis for predicting its behavior. It is expected to be sensitive to oxidation and light, and reactive towards electrophiles and oxidizing agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions in a controlled laboratory environment. Further studies are warranted to fully characterize its reactivity and stability profile.

References

N-(2-Aminoethyl)-N-ethyl-m-toluidine uses in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of N-(2-Aminoethyl)-N-ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted ethylenediamine derivative, presents a unique combination of structural features suggesting its potential as a versatile building block in organic synthesis. This technical guide explores the documented and potential uses of this compound, focusing on its role as an intermediate in the synthesis of dyes and its prospective applications in the formation of heterocyclic compounds and coordination chemistry. While specific, publicly available experimental data on this compound is limited, this paper extrapolates its reactivity based on the known chemistry of its constituent functional groups—a primary amine, a tertiary amine, and an activated aromatic ring.

Introduction

This compound, with the CAS number 19248-13-6, is a chemical intermediate whose synthetic utility is not extensively documented in peer-reviewed literature. Its molecular structure, featuring a primary aliphatic amine, a tertiary aromatic amine, and a toluene backbone, suggests a rich and varied chemical reactivity. This guide aims to provide a comprehensive overview of its known applications and to postulate its potential uses in various domains of organic synthesis, thereby serving as a resource for researchers in dye chemistry, medicinal chemistry, and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19248-13-6 | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.28 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Applications in Dye Synthesis

While direct evidence of the use of this compound in dye synthesis is scarce, its parent compound, N-ethyl-m-toluidine, and its derivatives are well-known precursors to valuable classes of dyes.

Azo Dyes

The aromatic amine functionality in this compound makes it a potential coupling component in the synthesis of azo dyes. The activated aromatic ring is susceptible to electrophilic attack by diazonium salts. The general reaction scheme is depicted below.

Logical Relationship: Azo Dye Synthesis

Caption: General pathway for the synthesis of azo dyes.

Triarylmethane and Rhodamine Dyes

Derivatives of N-ethyl-m-toluidine are key intermediates in the production of triarylmethane and rhodamine dyes. Although no specific protocols involving this compound have been found, its structural similarity suggests its potential utility in analogous synthetic routes. The primary amine of the aminoethyl group could be protected or functionalized prior to the condensation reactions typically employed in the synthesis of these dyes.

Potential Applications in Heterocyclic Synthesis

The presence of two nitrogen nucleophiles at a 1,2-distance in this compound makes it an attractive precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Piperazine Derivatives

The ethylenediamine moiety within the molecule is a classic building block for the synthesis of piperazine rings. Reaction with a dielectrophile, such as a dihalide or an epoxide, could lead to the formation of a piperazine ring.

Experimental Workflow: Potential Synthesis of a Piperazine Derivative

Caption: A hypothetical workflow for piperazine synthesis.

Synthesis of Benzodiazepine Analogues

While not a traditional precursor, the diamine functionality could potentially be utilized in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form seven-membered heterocyclic rings analogous to benzodiazepines, which are of significant interest in medicinal chemistry.

Potential in Coordination Chemistry and Polymer Science

The two nitrogen atoms of the ethylenediamine fragment can act as a bidentate ligand, chelating to various metal ions. This suggests potential applications in the synthesis of metal complexes with catalytic or material science applications.

Furthermore, the presence of a primary amine allows for its incorporation into polymers. For instance, it could be used as a monomer in the synthesis of polyamides or polyimines, or as a curing agent for epoxy resins.

Experimental Protocols (Hypothetical)

Due to the absence of specific literature protocols for this compound, the following are hypothetical procedures based on well-established organic transformations for similar diamines.

Hypothetical Protocol: Synthesis of an Amide Derivative

This protocol describes the acylation of the primary amine.

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

Dissolve this compound and triethylamine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Conclusion

This compound is a chemical with significant, yet largely unexplored, potential in organic synthesis. While its primary documented role is as a likely intermediate in the dye industry, its structural motifs suggest a much broader range of applications. The presence of multiple reactive sites—a primary amine, a tertiary amine, and an activated aromatic ring—positions it as a valuable precursor for the synthesis of complex heterocyclic systems, coordination complexes, and polymers. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential for the development of novel materials and biologically active molecules. This guide provides a foundational understanding and a starting point for such investigations.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of N-(2-Aminoethyl)-N-ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for N-(2-Aminoethyl)-N-ethyl-m-toluidine (CAS No. 19248-13-6). Due to a lack of specific toxicological data for this compound, this guide draws heavily on information from structurally related analogues, namely N-ethyl-m-toluidine and m-toluidine. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its analogues. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its basic identifiers and includes data for the closely related compound N-ethyl-m-toluidine for reference.

| Property | This compound | N-ethyl-m-toluidine (Analogue) |

| CAS Number | 19248-13-6[1][2] | 102-27-2 |

| Molecular Formula | C₁₁H₁₈N₂[3] | C₉H₁₃N |

| Molecular Weight | 178.28 g/mol [3] | 135.21 g/mol |

| Appearance | Not specified (likely a liquid) | Colorless to yellow liquid |

| Boiling Point | Not specified | 216 °C |

| Flash Point | Not specified | 89 °C (192.2 °F)[4] |

| Solubility | Not specified | Very slightly soluble in water |

Hazard Identification and Safety Precautions

No specific hazard classification is available for this compound. However, based on the profiles of N-ethyl-m-toluidine and m-toluidine, it should be handled as a hazardous substance. The primary hazards associated with its analogues include:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[4] Aromatic amines can cause methemoglobinemia, leading to cyanosis and central nervous system depression.[4]

-

Skin and Eye Irritation: Expected to cause skin and eye irritation.[4]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]

-

Carcinogenicity: Some toluidine isomers are considered probable human carcinogens.[6]

Personal Protective Equipment (PPE) and Engineering Controls:

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4] |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] |

| Respiratory Protection | If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge. |

Handling and Storage

Strict adherence to the following procedures is crucial to minimize exposure risk.

General Handling Workflow

Caption: A generalized workflow for the safe handling of aromatic amines.

Specific Procedures:

-

Handling: Avoid all personal contact, including inhalation of vapors.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly sealed.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[4] |

Accidental Release and Waste Disposal

-

Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

-

Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Experimental Protocols

Synthesis of N-ethyl-m-toluidine (Analogue) via Alkylation

This protocol is adapted from established organic synthesis procedures.

Caption: A simplified workflow for the synthesis of N-ethyl-m-toluidine.

Methodology:

-

Reaction Setup: In a pressure-safe vessel, combine m-toluidine and an equimolar amount of an ethylating agent (e.g., ethyl bromide).

-

Reaction: Seal the vessel and allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, carefully open the vessel in a fume hood. Add a solution of sodium hydroxide to neutralize the acid formed and deprotonate the amine.

-

Extraction: Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Signaling Pathways and Mechanism of Action

There is no available information regarding the signaling pathways or specific biological mechanisms of action for this compound. The primary known application of its structural analogues is as intermediates in the synthesis of dyes.[7] Further research is required to elucidate any potential pharmacological or toxicological pathways.

Conclusion

This compound is a chemical for which specific safety and toxicological data are scarce. Therefore, it must be handled with extreme caution, assuming a hazard profile similar to other toxic aromatic amines. The information and protocols provided in this guide, though based on analogue compounds, offer a foundation for its safe handling in a research and development setting. It is the responsibility of the user to conduct a thorough risk assessment before use and to implement all necessary safety precautions.

References

A Technical Guide to the Solubility of N-(2-Aminoethyl)-N-ethyl-m-toluidine in Organic Solvents

Abstract

N-(2-Aminoethyl)-N-ethyl-m-toluidine (CAS No. 19248-13-6) is a diamine compound with potential applications in chemical synthesis and materials science. A fundamental understanding of its solubility in various organic solvents is critical for its effective use in reaction engineering, purification processes, formulation development, and analytical method development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the scarcity of publicly available quantitative solubility data for this compound, this document focuses on the principles governing its solubility, provides detailed experimental protocols for its determination, and presents a template for data collection and presentation.

Introduction to this compound

This compound is an organic compound featuring a tertiary amine attached to a toluidine core and a primary amine on the ethyl side chain. Its chemical structure is provided below:

-

IUPAC Name: N1-ethyl-N1-(m-tolyl)ethane-1,2-diamine

-

Molecular Formula: C₁₁H₁₈N₂[1]

-

Molecular Weight: 178.28 g/mol [1]

The molecule's structure, possessing both a relatively nonpolar aromatic ring and two polar amine groups (one primary, one tertiary), suggests a complex solubility profile. The primary and tertiary amine functionalities can act as hydrogen bond acceptors, while the primary amine's N-H bonds can also act as hydrogen bond donors. This duality indicates potential solubility in a range of solvents, with specific affinities dictated by solvent polarity, proticity, and temperature.

Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The energy balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the primary and tertiary amine groups of the solute. Strong solute-solvent interactions are expected, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and participate in dipole-dipole interactions. They are expected to be effective solvents, though perhaps less so than protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar m-tolyl group and ethyl chains suggest some affinity for nonpolar solvents. However, the highly polar amino groups will likely limit solubility in strongly nonpolar media.

-

Acidic Solvents/Additives: The basic nature of the amine groups means that in the presence of an acid, they can be protonated to form ammonium salts. This conversion dramatically increases polarity and would enhance solubility in polar solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for this compound. The following table is provided as a template for researchers to systematically record their own experimentally determined data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C or 25°C) and any other process-relevant temperatures.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Alcohols | |||||

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| Isopropanol | Polar Protic | ||||

| Ketones | |||||

| Acetone | Polar Aprotic | ||||

| Ethers | |||||

| Diethyl Ether | Nonpolar | ||||

| Tetrahydrofuran (THF) | Polar Aprotic | ||||

| Esters | |||||

| Ethyl Acetate | Polar Aprotic | ||||

| Halogenated | |||||

| Dichloromethane | Polar Aprotic | ||||

| Chloroform | Polar Aprotic | ||||

| Aromatics | |||||

| Toluene | Nonpolar | ||||

| Amides | |||||

| Dimethylformamide (DMF) | Polar Aprotic | ||||

| Sulfoxides | |||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||

| Alkanes | |||||

| n-Hexane | Nonpolar |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium shake-flask method, which is a robust technique for determining the thermodynamic solubility of a compound in a specific solvent.[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight, chemically resistant caps (e.g., PTFE-lined)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UPLC-MS)

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen organic solvent. The presence of undissolved solute is essential to ensure that the solution reaches saturation.[5]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired constant temperature. Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation and Sampling: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical not to disturb the layer of undissolved solute. Immediately pass the collected liquid through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, tared vial to remove any suspended microparticles.[4]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop and validate a suitable analytical method (e.g., GC or HPLC) and generate a calibration curve.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample to determine the precise concentration of the solute.[4][5]

-

-

Calculation: Use the determined concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

While specific quantitative solubility data for this compound remains uncharacterised in public literature, this guide provides the necessary theoretical principles and a robust experimental framework for its determination. The compound's dual polar (amine groups) and nonpolar (aromatic ring) characteristics suggest a nuanced solubility profile. By employing the detailed shake-flask protocol, researchers can generate reliable, high-quality data essential for advancing their work in synthesis, purification, and formulation. It is anticipated that the compound will exhibit higher solubility in polar protic and aprotic solvents compared to nonpolar hydrocarbon solvents.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of m-Toluidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical, agrochemical, and dye industries. m-Toluidine, a common building block, can be N-alkylated to produce secondary and tertiary amines which are precursors to various target molecules. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of m-toluidine: Direct Alkylation with alkyl halides and Reductive Amination.

The choice between these methods depends on the desired product (mono- vs. di-alkylation) and the available starting materials. Direct alkylation is a classical approach, though it can sometimes be challenging to control the extent of alkylation, potentially leading to a mixture of products.[1][2] Reductive amination, on the other hand, often provides higher selectivity for mono-alkylation and is a widely used method in modern organic synthesis.[1][3][4][5][6][7]

Reaction Mechanisms

The N-alkylation of m-toluidine can proceed through different mechanisms depending on the chosen synthetic route. The diagram below illustrates the general pathways for direct alkylation and reductive amination.

Caption: General reaction pathways for N-alkylation of m-toluidine.

Experimental Protocols

Protocol 1: Direct N-Ethylation of m-Toluidine using Ethyl Bromide

This protocol is a classic method for N-alkylation and can be adapted for different alkyl halides.[2][8] It is important to note that this reaction can produce both the mono- and di-ethylated products.[1][2] Controlling the stoichiometry and reaction temperature is key to maximizing the yield of the desired product.[2]

Materials and Reagents:

-

m-Toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Ether

-

Anhydrous potassium hydroxide flakes

Procedure:

-

Reaction Setup: In a suitable pressure vessel, combine m-toluidine and ethyl bromide. For mono-alkylation, use equimolar amounts; for di-alkylation, a molar excess of ethyl bromide is recommended.[1][2] Seal the vessel securely.

-

Reaction: Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass, the hydrobromide salt of the alkylated amine, is expected to form.[2][3] For less reactive alkyl halides, gentle warming (e.g., 70-80°C) for several days may be necessary.[8]

-

Work-up:

-

Carefully break up the crystalline mass.

-

Add a 10% sodium hydroxide solution to neutralize the hydrobromic acid and liberate the free amine.[1][2]

-

Add ether to the mixture to extract the product.[1]

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer with water to remove any remaining salts.[1]

-

-

Drying and Solvent Removal:

-

Purification: Purify the crude product by fractional vacuum distillation to separate unreacted m-toluidine, the mono-alkylated product, and the di-alkylated product based on their different boiling points.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactant Ratio (m-toluidine:ethyl bromide) | 1:1 (for mono-alkylation) | [2] |

| Reaction Temperature | Room Temperature to 80°C | [2][8] |

| Reaction Time | 24 hours to several days | [2][8] |

| Typical Yield (N-ethyl-m-toluidine) | 63-66% (after purification) | [3] |

| Boiling Point (N-ethyl-m-toluidine) | 111–112°C / 20 mm Hg | [9] |

Protocol 2: N-Alkylation of m-Toluidine via Reductive Amination

This method involves the reaction of m-toluidine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1] This approach generally offers better selectivity for mono-alkylation.[3]

Materials and Reagents:

-

m-Toluidine

-

Acetaldehyde (for N-ethylation) or other appropriate aldehyde

-

A suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

A suitable reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium borohydride)[1][2]

-

Acetic acid (optional, to facilitate iminium ion formation)[1]

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation:

-

Reduction:

-

Slowly add the reducing agent (e.g., STAB) portion-wise to the stirring solution.[1] If using sodium borohydride, it is advisable to cool the reaction in an ice bath and keep the temperature below 20-25°C during the addition.[2]

-

Allow the reaction to stir at room temperature until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][9]

-

-

Work-up:

-

Drying and Solvent Removal:

-

Purification: Purify the crude product by fractional vacuum distillation or flash column chromatography on silica gel.[1][9]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactant Ratio (m-toluidine:aldehyde:reducing agent) | ~1 : 1.1 : 1.5 | [9] |

| Solvent | Dichloromethane, Ethanol | [1][2] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1-12 hours | [2] |

| Typical Yield | Can be higher than direct alkylation due to better selectivity | [3] |

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the N-alkylation of m-toluidine, encompassing both synthesis and purification steps.

Caption: A generalized experimental workflow for N-alkylation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Reductive Amination Synthesis of N-ethyl-m-toluidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis of N-ethyl-m-toluidine and its derivatives via reductive amination. This method offers a robust and selective alternative to direct alkylation, minimizing the formation of over-alkylated byproducts. Detailed experimental protocols, a summary of reaction parameters, and visual representations of the workflow and reaction mechanism are presented to facilitate successful synthesis in a laboratory setting. Reductive amination is a versatile technique crucial for the synthesis of secondary and tertiary amines, which are prevalent in pharmaceuticals and other bioactive molecules.[1][2]

Introduction

N-ethyl-m-toluidine is a significant chemical intermediate used in the manufacturing of dyes, photographic chemicals, and as a building block in pharmaceutical synthesis.[3] The targeted synthesis of this secondary amine requires a method that is both efficient and highly selective to avoid the common problem of over-alkylation, which leads to the formation of N,N-diethyl-m-toluidine.[4][5] While classical N-alkylation using ethyl halides is a viable route, it often results in a mixture of mono- and di-alkylated products.[6]

Reductive amination presents a superior strategy for the selective synthesis of N-ethyl-m-toluidine.[4][5] This one-pot reaction typically involves two key steps: the formation of an imine intermediate from m-toluidine and an aldehyde (acetaldehyde), followed by the in-situ reduction of the imine to the desired secondary amine.[5][7] This approach inherently prevents over-alkylation as the imine can only form once.[4] Various reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and effective choice.[1][5][8]

This document provides detailed protocols for the synthesis of N-ethyl-m-toluidine via reductive amination, a summary of key reaction parameters, and troubleshooting guidance.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination synthesis of N-ethyl-m-toluidine. Please note that yields can vary based on the specific reaction scale and purification techniques employed.

| Parameter | Value/Condition | Notes |

| Starting Materials | m-Toluidine, Acetaldehyde | --- |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and effective reducing agent.[1][8] |

| Solvent | Methanol or Ethanol | The reaction is typically carried out in an alcoholic solvent.[4][5][8] |

| Catalyst (optional) | Acetic Acid (catalytic amount) | Can be used to facilitate imine formation.[4][5] |

| Reaction Temperature | 0°C to Room Temperature | Imine formation may be initiated at cooler temperatures, followed by reduction at room temperature.[8] |

| Reaction Time | 2-14 hours | Stirring for 1-2 hours for imine formation, followed by 10-12 hours after the addition of the reducing agent.[8] |

| Work-up | Quenching with water, basification, and extraction | The excess reducing agent is quenched, the pH is adjusted to be basic, and the product is extracted with an organic solvent.[4] |

| Purification | Vacuum Distillation or Column Chromatography | Vacuum distillation is a common and effective method for purifying the final product.[4][5] |

| Expected Yield | 63-66% (for a related method) | While specific yields for optimized reductive amination are not detailed in the search results, a classic procedure using ethyl bromide reports this yield after purification.[4] Reductive amination is noted to potentially offer higher yields by minimizing byproducts.[4] |

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of m-Toluidine

This protocol outlines a general method for the synthesis of N-ethyl-m-toluidine using acetaldehyde and sodium borohydride.[5][8]

Materials:

-

m-Toluidine

-

Acetaldehyde

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve m-toluidine (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde (1.0-1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[8]

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.0-1.5 equivalents) to the stirred solution, ensuring the temperature remains below 20-25 °C.[8]

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 10-12 hours.[8]

-

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Adjust the pH of the solution to be basic (pH > 9) by adding 1 M NaOH.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude N-ethyl-m-toluidine.

-

-

Purification:

Mandatory Visualizations

Reductive Amination Reaction Pathway

Caption: Reaction scheme for the synthesis of N-ethyl-m-toluidine via reductive amination.

Experimental Workflow

Caption: Step-by-step workflow for the reductive amination synthesis of N-ethyl-m-toluidine.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield or Incomplete Reaction | - Inactive reagents (especially NaBH₄).- Insufficient reaction time.- Incorrect stoichiometry. | - Use fresh, high-purity starting materials and a fresh bottle of NaBH₄.[8]- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure accurate measurement of all reagents. |

| Formation of Byproducts | - Over-reduction of acetaldehyde to ethanol.- Impurities in starting materials. | - Add the reducing agent slowly and maintain a low temperature during addition.[8]- Ensure the purity of m-toluidine and acetaldehyde before starting the reaction. |

| Difficulty in Product Isolation | - Incorrect pH during work-up.- Formation of an emulsion during extraction. | - Ensure the aqueous layer is sufficiently basic (pH > 9) to keep the amine product in its free base form.[4]- Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |

Conclusion

The reductive amination of m-toluidine with acetaldehyde provides an efficient and selective route for the synthesis of N-ethyl-m-toluidine. This method is particularly advantageous for minimizing the formation of the N,N-diethyl-m-toluidine byproduct, which is a common issue in direct alkylation methods. The protocol provided, along with the accompanying data and diagrams, serves as a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the reliable production of this important chemical intermediate.

References

Application Note and Protocol for the Purification of Crude N-(2-Aminoethyl)-N-ethyl-m-toluidine by Vacuum Distillation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of crude N-(2-Aminoethyl)-N-ethyl-m-toluidine, a key intermediate in various chemical syntheses. Due to its high boiling point and potential for thermal degradation, vacuum distillation is the preferred method for achieving high purity. This application note outlines the pre-distillation workup, a comprehensive vacuum distillation protocol, and methods for assessing the purity of the final product. Safety precautions specific to handling aromatic amines are also emphasized.

Introduction

This compound (CAS No. 19248-13-6) is a substituted aromatic amine with a molecular weight of 178.27 g/mol and a chemical formula of C₁₁H₁₈N₂[1][2]. Its structure incorporates both a secondary and a primary amine, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Crude this compound, depending on the synthetic route, may contain unreacted starting materials, by-products from side reactions, and residual solvents.

The atmospheric boiling point of this compound is approximately 290.3°C[3]. At such elevated temperatures, aromatic amines are susceptible to decomposition, polymerization, and oxidation, leading to discoloration and the formation of impurities. Vacuum distillation is a technique that lowers the boiling point of a liquid by reducing the pressure in the distillation apparatus[4]. This allows for the distillation of high-boiling compounds at significantly lower temperatures, thereby preventing thermal degradation and ensuring a high-purity final product[4][5]. This protocol provides a general yet detailed procedure that can be adapted for the laboratory-scale purification of this compound.

Potential Impurities in Crude this compound

The nature and quantity of impurities in the crude product are highly dependent on the synthetic methodology employed. However, common impurities may include:

-

Unreacted Starting Materials: Such as m-toluidine or N-ethyl-m-toluidine.

-

Over-alkylation Products: Formation of undesired tertiary amines.

-

By-products: Resulting from side reactions specific to the synthetic route.

-

Residual Solvents: Organic solvents used during the reaction or initial workup.

-

Water: Can be present from aqueous workup steps.

-

Polymeric Residues: High molecular weight compounds formed during the synthesis or upon storage of the crude material.

Experimental Protocol

This section details the necessary steps for the purification of crude this compound, from the initial workup to the final vacuum distillation.

Pre-distillation Workup

Prior to distillation, it is crucial to remove any aqueous and acidic or basic impurities from the crude product.

-

Neutralization and Extraction:

-

Dissolve the crude this compound in a suitable organic solvent with low water miscibility, such as ethyl acetate or dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

-

Subsequently, wash the organic layer with brine (saturated NaCl solution) to facilitate the separation of the aqueous and organic phases.

-

-

Drying:

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Allow the mixture to stand for at least 30 minutes, with occasional swirling, to ensure complete removal of water.

-

Filter off the drying agent.

-

-

Solvent Removal:

-

Remove the bulk of the organic solvent using a rotary evaporator under reduced pressure. This step should be performed at a moderate temperature to avoid premature heating of the crude amine.

-

Vacuum Distillation Procedure

Safety Note: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Apparatus Setup:

-

Assemble a standard vacuum distillation apparatus, preferably with a short path distillation head to minimize product loss.

-

Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).

-

Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

-

Ensure all glassware joints are properly greased with a high-vacuum grease to maintain a good seal.

-

Connect the apparatus to a vacuum pump via a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.

-

Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.

-

-

Distillation:

-

Transfer the crude, dried amine into the distillation flask.

-

Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

-

Once the vacuum is stable, gradually heat the distillation flask using a heating mantle or an oil bath.

-

Initially, any residual low-boiling solvents will distill. This forerun should be collected in a separate receiving flask and discarded.

-

As the temperature rises, the desired product will begin to distill. Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the vacuum achieved.

-

Monitor the temperature and pressure closely. A stable boiling point indicates the collection of a pure fraction.

-

Discontinue the distillation when the temperature starts to rise again or when only a small, dark, viscous residue remains in the distillation flask.

-

Release the vacuum carefully and allow the apparatus to cool to room temperature before dismantling.

-

Data Presentation

The following table summarizes typical parameters and expected outcomes for the vacuum distillation of this compound. Note that the boiling point under vacuum is an estimate based on its atmospheric boiling point and the behavior of similar aromatic amines. Actual values may vary depending on the specific conditions and the purity of the crude material.

| Parameter | Crude Product | Purified Product |

| Appearance | Dark, viscous liquid | Colorless to pale yellow liquid |

| Purity (by GC) | 85-95% | >98% |

| Atmospheric Boiling Point | N/A | 290.3°C[3] |

| Estimated Boiling Point | N/A | 140-160°C @ 5 mmHg |

| Typical Yield | N/A | 80-90% |

Visualization of the Purification Workflow

The following diagram illustrates the logical steps involved in the purification process.

Caption: Workflow for the purification of this compound.

Purity Assessment

The purity of the distilled this compound can be assessed using standard analytical techniques:

-

Gas Chromatography (GC): An effective method for determining purity and identifying any volatile impurities. A non-polar capillary column is typically used with a flame ionization detector (FID).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the identity of the product and any separated impurities by providing mass spectral data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified product and help identify any remaining impurities.

Conclusion

Vacuum distillation is an indispensable technique for the purification of high-boiling, thermally sensitive compounds like this compound. The protocol described herein provides a robust framework for obtaining this chemical intermediate in high purity, which is essential for its application in research and development, particularly in the pharmaceutical industry. Adherence to proper laboratory techniques and safety precautions is paramount for the successful and safe execution of this purification procedure.

References

Application Notes and Protocols for N-(2-Aminoethyl)-N-ethyl-m-toluidine in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of N-(2-Aminoethyl)-N-ethyl-m-toluidine as an intermediate in the synthesis of azo dyes. While specific literature on the use of this particular compound is not prevalent, its structural features suggest its utility as a versatile coupling component in azo dye synthesis. The protocols provided are based on well-established principles of diazo-coupling reactions.

Introduction

This compound is a substituted aromatic amine with multiple functional groups that make it an interesting candidate for dye synthesis. Its N-ethyl-m-toluidine core serves as a reactive aromatic system for electrophilic substitution, a key step in the formation of azo dyes. The presence of a primary aminoethyl group offers a site for further modification, potentially influencing the dye's solubility, affinity for substrates, or for conjugation to other molecules, which is of particular interest in the development of functional dyes for biological and materials science applications. Azo dyes are a major class of synthetic colorants used extensively in the textile, printing, and paper industries.[1] They are synthesized via a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1]

Application in Azo Dye Synthesis

In the context of azo dye synthesis, this compound is expected to function as a coupling component. The aromatic ring is activated towards electrophilic attack by the electron-donating effects of the alkylamino and methyl groups. The coupling reaction with a diazonium salt would likely occur at the position para to the N-ethyl group, which is the most sterically accessible and electronically activated site.

The primary amine on the ethyl side chain provides a handle for post-synthetic modifications. For instance, it could be acylated to fine-tune the dye's properties or used to link the dye covalently to proteins or other macromolecules, a common strategy in the design of fluorescent probes and reporters for biological imaging.

Experimental Protocols

The following is a representative protocol for the synthesis of an azo dye using this compound as the coupling component. This protocol is based on general methods for azo dye synthesis.[1]

Protocol 1: Synthesis of a Representative Azo Dye

Objective: To synthesize an azo dye by coupling diazotized p-nitroaniline with this compound.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

This compound

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization of p-Nitroaniline

-

In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of distilled water and 3 mL of concentrated hydrochloric acid. Heat gently to facilitate dissolution.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

-